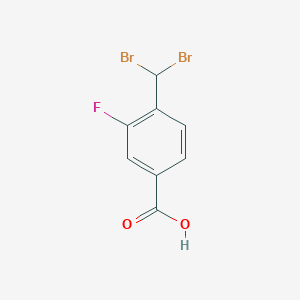

4-(Dibromomethyl)-3-fluorobenzoic acid

Description

Contextualizing Halogenated Benzoic Acid Derivatives in Organic Chemistry

Halogenated benzoic acid derivatives are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of a wide array of organic molecules. The introduction of halogen atoms onto the benzoic acid scaffold significantly alters its electronic properties and provides a handle for further chemical transformations. These derivatives are instrumental in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The specific placement and nature of the halogen substituents can be leveraged to control the reactivity and selectivity of subsequent reactions, making them highly valuable in multistep synthetic sequences. For instance, fluorinated benzoic acids are of particular interest due to the unique properties that fluorine imparts on a molecule, such as increased metabolic stability and altered lipophilicity.

Significance of Dibromomethyl Functionality in Synthetic Transformations

The dibromomethyl group (-CHBr₂) is a synthetically valuable functional group. Its presence on an aromatic ring opens up a variety of transformative possibilities. One of the most significant applications of the dibromomethyl group is its facile hydrolysis to an aldehyde (-CHO) group. This transformation provides a direct and often high-yielding route to aromatic aldehydes, which are themselves critical intermediates in the synthesis of numerous complex molecules. The hydrolysis can typically be achieved under acidic or neutral conditions, for example, by heating in the presence of aqueous acid google.com. This two-step sequence, from a methyl group to a dibromomethyl group and then to an aldehyde, represents a powerful method for the introduction of a formyl group onto an aromatic ring.

Overview of 4-(Dibromomethyl)-3-fluorobenzoic Acid as a Synthetic Building Block

Chemical and Physical Properties of 4-(Dibromomethyl)-3-fluorobenzoic acid

| Property | Value | Source |

| CAS Number | 777074-51-8 | bldpharm.com |

| Molecular Formula | C₈H₅Br₂FO₂ | myskinrecipes.com |

| Molecular Weight | 311.93 g/mol | myskinrecipes.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(dibromomethyl)-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c9-7(10)5-2-1-4(8(12)13)3-6(5)11/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNBKUDCKLANIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Dibromomethyl 3 Fluorobenzoic Acid

Synthesis from Substituted Methylbenzenes

The most common and direct route to 4-(dibromomethyl)-3-fluorobenzoic acid involves the dibromination of 3-fluoro-4-methylbenzoic acid. This precursor contains the necessary aromatic core and a methyl group that can be functionalized.

Dibromination of 3-Fluoro-4-methylbenzoic Acid Precursors

The key transformation in this synthetic sequence is the selective bromination of the benzylic methyl group. This is typically accomplished using a free-radical brominating agent.

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations. organic-chemistry.orgwikipedia.org It is a convenient and solid source of bromine radicals, making it easier and safer to handle than liquid bromine. manac-inc.co.jp The reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. wikipedia.orgmanac-inc.co.jp The use of NBS allows for the selective bromination of the methyl group attached to the fluorinated benzoic acid ring system. The reaction involves refluxing a solution of the starting material with NBS in a suitable solvent. wikipedia.org

To initiate the radical chain reaction, a radical initiator is typically required. wikipedia.org Benzoyl peroxide is a commonly used initiator for these types of reactions. ysu.educhegg.com It decomposes upon heating to generate phenyl radicals, which then abstract a hydrogen atom from the benzylic position of the 3-fluoro-4-methylbenzoic acid, initiating the chain process. ysu.edu Alternatively, the reaction can be initiated by irradiation with light. wikipedia.orgacs.org

The general steps of the radical chain mechanism are:

Initiation: The initiator (e.g., benzoyl peroxide) decomposes to form radicals. ysu.edu

Propagation: A bromine radical abstracts a benzylic hydrogen to form a benzyl (B1604629) radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical. manac-inc.co.jpyoutube.com

Termination: The reaction is terminated by the combination of any two radicals. youtube.com

The choice of solvent and reaction temperature is critical for the success of the dibromination. Carbon tetrachloride (CCl4) has traditionally been a common solvent for NBS brominations due to its inertness and ability to dissolve the reactants. manac-inc.co.jpacs.org However, due to its toxicity and environmental concerns, alternative solvents are now preferred. researchgate.netacs.org Other non-polar solvents like chlorobenzene (B131634) or 1,2-dichlorobenzene (B45396) have been used successfully. ysu.eduresearchgate.net Acetonitrile (B52724) has also been shown to be an effective solvent, sometimes leading to improved yields and reproducibility. researchgate.netacs.org

The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to ensure the decomposition of the initiator and to drive the reaction forward. ysu.eduacs.org For instance, a patent describes a similar bromination being carried out at 90°C. google.com The temperature can influence the selectivity of the reaction, with higher temperatures sometimes leading to the formation of over-brominated byproducts. acs.org

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. google.comglobalscientificjournal.comresearchgate.net

Table 1: Reaction Parameters for the Dibromination of 3-Fluoro-4-methylbenzoic Acid

| Parameter | Typical Conditions |

|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | Benzoyl Peroxide or AIBN |

| Solvent | Carbon Tetrachloride (historical), Chlorobenzene, Acetonitrile |

| Temperature | Reflux, typically 80-100 °C |

Mechanistic Considerations in Radical Dibromination

The dibromination of the methyl group proceeds through a stepwise radical mechanism. The first bromination occurs at the benzylic position to form 4-(bromomethyl)-3-fluorobenzoic acid. This intermediate then undergoes a second radical bromination under the same reaction conditions to yield the final 4-(dibromomethyl)-3-fluorobenzoic acid.

The stability of the benzylic radical intermediate plays a crucial role in the selectivity of the reaction. acs.org The presence of the aromatic ring stabilizes the radical through resonance. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group can influence the reactivity of the benzylic position. google.com While electronegative substituents can sometimes hinder the reaction, the formation of the desired dibrominated product is achievable under appropriate conditions. google.com

Purification Techniques for Dibrominated Products (e.g., Flash Chromatography)

After the reaction is complete, the crude product is typically isolated by filtration to remove the succinimide (B58015) byproduct, followed by washing and drying. ysu.edu Further purification is often necessary to remove any unreacted starting material, monobrominated intermediate, and other impurities.

Flash column chromatography is a widely used technique for the purification of organic compounds and is suitable for the purification of 4-(dibromomethyl)-3-fluorobenzoic acid. rochester.eduorgsyn.orgmit.edu This method involves passing the crude product through a column of silica (B1680970) gel using an appropriate solvent system (eluent). mit.edu The choice of eluent is determined by the polarity of the compounds to be separated, often guided by preliminary analysis using TLC. mit.edu A gradient of solvents with increasing polarity may be employed for more challenging separations. rochester.edu

Other purification methods, such as recrystallization, can also be employed, depending on the physical properties of the product and the impurities present. wikipedia.org

Alternative and Emerging Synthetic Routes for Aryl Dibromomethyl Compounds

While classical methods using molecular bromine or N-bromosuccinimide are established for preparing aryl dibromomethyl compounds, they often face challenges related to safety, by-product generation, and selectivity. researchgate.netnih.gov Consequently, several alternative and more sustainable synthetic strategies have emerged.

One greener approach involves using a hydrogen peroxide-hydrobromic acid (H₂O₂–HBr) system. This method can serve as an effective source of bromine radicals, particularly under photo-irradiation, and offers an environmentally friendlier alternative to traditional brominating agents. lookchem.com Another innovative method is two-phase electrolysis, which can generate brominating species in situ, leading to high yields and regioselectivity for benzylic bromination under mild conditions. cecri.res.in

Continuous flow photochemical processes represent a significant advancement, especially for industrial applications. rsc.orgrsc.org These systems allow for the safe use of in-situ generated bromine from sources like sodium bromate (B103136) (NaBrO₃) and HBr, coupled with precise control over irradiation and residence time. rsc.orgrsc.org This technology not only enhances safety but also improves process efficiency and scalability. acs.org Furthermore, methods for synthesizing bis(dibromomethyl)arenes, which are valuable precursors to aromatic dialdehydes, have been optimized by replacing hazardous solvents like carbon tetrachloride with alternatives such as 1,2-dichloroethane. researchgate.netresearchgate.net

Comparative Analysis of Bromination Selectivity (mono- vs. dibromination)

The selectivity between monobromination and gem-dibromination at the benzylic position is a critical aspect of synthesizing aryl dibromomethyl compounds. This selectivity is highly dependent on the reaction conditions, particularly the stoichiometry of the brominating agent and the temperature. researchgate.net

Benzylic bromination proceeds via a radical mechanism, and the stability of the resulting benzyllc radical makes this position highly susceptible to substitution. masterorganicchemistry.com Bromination is known to be more selective than chlorination due to the thermodynamics of the hydrogen abstraction step. masterorganicchemistry.com The key to controlling the extent of bromination lies in manipulating the reaction parameters to favor either the formation of the monobromo- or dibromo-product.

For instance, using a slight excess (e.g., 1.25 equivalents) of a brominating agent like molecular bromine at room temperature can selectively yield the monobrominated product in high yields. researchgate.net To achieve gem-dibromination, a larger excess of the brominating agent (e.g., 2.5 equivalents) and higher temperatures (e.g., reflux conditions) are typically required to facilitate the second substitution. researchgate.net The presence of electron-withdrawing groups on the aromatic ring, such as in the target molecule, can deactivate the ring towards electrophilic aromatic substitution, thereby favoring the radical pathway at the benzylic position. However, these substituents can also influence the reactivity of the benzylic C-H bonds.

Below is a data table illustrating the influence of reaction conditions on bromination selectivity for substituted toluenes.

Table 1: Influence of Reaction Conditions on Benzylic Bromination Selectivity This table is a representative summary based on findings from multiple sources.

| Substrate Type | Brominating Agent (Equivalents) | Conditions | Major Product | Observed Selectivity | Reference |

|---|---|---|---|---|---|

| N-(p-tolyl)succinimide | Br₂ (1.25) | CCl₄, Room Temperature | Monobromo | High (94% Yield) | researchgate.net |

| N-(p-tolyl)succinimide | Br₂ (2.5) | CCl₄, Reflux | Dibromo | High (96% Yield) | researchgate.net |

| 3-Chlorotoluene | H₂O₂-HBr (1.25) | CH₂Cl₂, 0°C, Light | Monobromo | High | lookchem.com |

| 3-Nitrotoluene | H₂O₂-HBr (1.25) | CH₂Cl₂, 0°C, Light | Monobromo | Moderate (72.5% mono, 14.5% di) | lookchem.com |

Considerations for Industrial Scale-Up and Process Efficiency

The transition of a synthetic route from laboratory to industrial scale introduces significant challenges related to safety, cost, environmental impact, and process robustness. For benzylic brominations, particularly those involving energetic radical initiators or hazardous reagents like molecular bromine, these considerations are paramount. acs.org

Continuous flow chemistry has emerged as a superior technology for the industrial-scale production of brominated intermediates. wuxiapptec.com Photochemical flow reactors, in particular, offer several advantages over traditional batch processes:

Enhanced Safety: Flow reactors handle smaller volumes of reactive material at any given time, minimizing the risks associated with exothermic reactions or the handling of toxic substances like bromine. rsc.orgacs.org The use of in-situ bromine generation further mitigates hazards. rsc.org

Improved Control and Robustness: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and uniform light distribution, leading to consistent product quality and minimizing the formation of impurities, such as over-brominated species. acs.orgwuxiapptec.com

Increased Throughput and Efficiency: Continuous processing allows for significant scale-up by extending the operation time rather than increasing reactor size. acs.org This has been demonstrated in the manufacturing of the drug Belzutifan, where a continuous flow photobromination process enabled the production of over one metric ton of a key intermediate with a productivity of over 100 kg per day. wuxiapptec.com

Process Intensification: Flow chemistry facilitates process intensification, such as operating without organic solvents. This dramatically improves the process mass intensity (PMI), a key metric of green chemistry that measures the ratio of the mass of raw materials to the mass of the final product. For example, an organic solvent-free photochemical bromination in flow achieved an exceptionally low PMI of 3.08 on a kilogram scale. rsc.org

The table below summarizes key parameters from published industrial scale-up studies of benzylic bromination.

Table 2: Industrial Scale-Up and Efficiency of Benzylic Bromination Processes This table is a representative summary based on findings from multiple sources.

| Technology | Scale | Key Efficiency Metric | Advantages Noted | Reference |

|---|---|---|---|---|

| Continuous Flow Photochemistry | >1 Ton (Manufacturing) | Productivity: >100 kg/day | Robustness, minimized byproducts, successful translation from lab to commercial scale. | acs.orgwuxiapptec.com |

| Solvent-Free Flow Photochemistry | 1.17 kg | Process Mass Intensity (PMI): 3.08 | Exceptional mass efficiency, high throughput (15s residence time), sustainable. | rsc.org |

| Flow Photochemistry with CFL Lamp | Multi-gram (50 mmol) | Throughput: 30 mmol/h | Avoidance of hazardous solvents (CCl₄), simple reactor design, readily scalable by time. | acs.org |

| Flow Photochemistry (Dibromination) | 15 g | Process Mass Intensity (PMI): 3.64 | Demonstrates applicability to dibromination with high mass efficiency. | rsc.orgrsc.org |

Chemical Reactivity and Derivatization Pathways of 4 Dibromomethyl 3 Fluorobenzoic Acid

Transformation to Aldehyde Derivatives

A key reaction of 4-(Dibromomethyl)-3-fluorobenzoic acid is the conversion of the dibromomethyl group into a formyl (aldehyde) group. This transformation yields important benzoic acid derivatives that are valuable in the synthesis of more complex molecules.

The dibromomethyl group, a geminal dihalide, can be hydrolyzed to an aldehyde functional group. This specific transformation converts 4-(Dibromomethyl)-3-fluorobenzoic acid into 3-Fluoro-4-formylbenzoic acid. sigmaaldrich.comnih.govsynquestlabs.com This oxidation is a fundamental reaction for creating aromatic aldehydes from precursors with di-halogenated methyl groups. The resulting product, 3-Fluoro-4-formylbenzoic acid, is a solid compound with a purity often cited at 97%. sigmaaldrich.com

The conversion of the dibromomethyl group to an aldehyde can be effectively achieved using silver nitrate (B79036) (AgNO₃) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water. libretexts.org The role of silver nitrate is crucial; it acts as a halogen acceptor. libretexts.org As the hydrolysis of the dibromomethyl group proceeds, bromide ions are formed. These ions react with the silver ions (Ag⁺) from the silver nitrate to form a precipitate of silver bromide (AgBr). libretexts.org This precipitation is governed by Le Chatelier's principle, effectively removing the bromide ions from the solution and driving the hydrolysis reaction to completion. The use of silver nitrate to facilitate the displacement of halogen atoms is a well-established method in organic chemistry. libretexts.org While Tollens' reagent, an ammoniacal solution of silver nitrate, is a classic reagent for oxidizing aldehydes to carboxylic acids, the underlying reactivity of silver nitrate with halides facilitates this different transformation. tutorchase.comstackexchange.com

The synthesis of 3-Fluoro-4-formylbenzoic acid from its dibromomethyl precursor is designed to achieve high yield and purity. The efficiency of the reaction is significantly enhanced by the use of silver nitrate, which ensures the complete conversion of the starting material by precipitating the bromide byproduct. libretexts.org The final product, 3-Fluoro-4-formylbenzoic acid, is typically a solid that can be isolated and purified, with commercially available batches often having a purity of 97%. sigmaaldrich.com

| Starting Material | Product | Key Reagent | Reaction Type | Product Purity |

|---|---|---|---|---|

| 4-(Dibromomethyl)-3-fluorobenzoic acid | 3-Fluoro-4-formylbenzoic acid | Silver Nitrate (AgNO₃) | Oxidation/Hydrolysis | 97% sigmaaldrich.com |

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 4-(Dibromomethyl)-3-fluorobenzoic acid can readily undergo esterification, a common and fundamental reaction for protecting the carboxyl group or modifying the compound's properties.

The carboxylic acid can be converted into a variety of alkyl esters, with methyl esters being a common example. This reaction leads to the formation of compounds such as Methyl 4-(dibromomethyl)-3-fluorobenzoate. The esterification process involves reacting the parent acid with the corresponding alcohol (e.g., methanol (B129727) for the methyl ester, ethanol (B145695) for the ethyl ester) in the presence of a catalyst. This derivatization is a standard procedure for modifying benzoic acids. globalscientificjournal.com

A widely used method for this transformation is Fischer-Speier esterification, which employs an acid catalyst. A typical procedure involves refluxing the carboxylic acid with an excess of the desired alcohol (such as absolute ethanol or methanol) and a catalytic amount of a strong mineral acid, like sulfuric acid (H₂SO₄). globalscientificjournal.com For instance, a similar compound, 4-fluorobenzoic acid, is esterified by refluxing it with absolute ethanol and sulfuric acid for 7-8 hours, achieving a yield of 80%. globalscientificjournal.com This acid-catalyzed approach is a reversible reaction, and the use of excess alcohol helps to shift the equilibrium towards the formation of the ester product.

| Starting Material | Example Product | Reagents | Reaction Type | Typical Conditions |

|---|---|---|---|---|

| 4-(Dibromomethyl)-3-fluorobenzoic acid | Methyl 4-(dibromomethyl)-3-fluorobenzoate | Methanol, Sulfuric Acid (catalyst) | Acid-Catalyzed Esterification | Reflux globalscientificjournal.com |

Nucleophilic Substitution Reactions Involving the Dibromomethyl Group

The dibromomethyl group (-CHBr₂) on the benzene (B151609) ring is a key site for a variety of nucleophilic substitution reactions. This reactivity is analogous to that of other benzylic halides, which are known to be susceptible to nucleophilic attack.

Benzylic halides, such as the dibromomethyl group in 4-(dibromomethyl)-3-fluorobenzoic acid, exhibit enhanced reactivity towards nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity is attributed to the ability of the adjacent benzene ring to stabilize the intermediates formed during the reaction. chemistry.coachlibretexts.org

Nucleophilic substitution at a benzylic position can proceed through two primary mechanisms: the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways. chemistrysteps.com

S(_N)1 Mechanism: This is a two-step process where the first step involves the slow departure of the leaving group (a bromide ion in this case) to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized over the benzylic carbon and the ortho and para positions of the benzene ring, which significantly lowers the activation energy for its formation. chemistry.coachchemistrysteps.com In the second step, a nucleophile rapidly attacks the carbocation. This pathway is favored for tertiary and, to some extent, secondary benzylic halides, and in the presence of weak nucleophiles and polar protic solvents. libretexts.org

S(_N)2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the leaving group departs. chemistry.coach The transition state of this reaction is also stabilized by the delocalization of electron density from the pi-system of the benzene ring. chemistry.coach This mechanism is favored for primary benzylic halides, strong nucleophiles, and polar aprotic solvents. libretexts.org

The dibromomethyl group in 4-(dibromomethyl)-3-fluorobenzoic acid can be considered a di-substituted primary benzylic halide. Therefore, it can undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms, with the specific conditions dictating the predominant pathway. The presence of two bromine atoms means that substitution can potentially occur sequentially.

| Factor | Favors S(_N)1 | Favors S(_N)2 |

|---|---|---|

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak | Strong |

| Solvent | Polar Protic | Polar Aprotic |

| Leaving Group | Good | Good |

The dibromomethyl group of 4-(dibromomethyl)-3-fluorobenzoic acid is a versatile precursor for the synthesis of a variety of other functional groups through nucleophilic substitution reactions.

Formation of Aldehydes: One of the most common transformations of a dibromomethyl group is its hydrolysis to an aldehyde. This reaction typically proceeds by the substitution of the two bromine atoms by hydroxyl groups to form an unstable geminal diol, which then readily eliminates a molecule of water to yield the corresponding aldehyde. vedantu.com This hydrolysis can be facilitated by various reagents, including aqueous bases or water in the presence of a suitable catalyst. For instance, the conversion of benzal halides to benzaldehydes has been achieved using aqueous dimethylamine.

Formation of Acetals: The dibromomethyl group can be converted to an acetal (B89532) by reaction with an alcohol or a diol in the presence of a base. This reaction proceeds through the sequential substitution of the bromine atoms by alkoxide ions. The resulting acetal can serve as a protecting group for the aldehyde functionality.

Formation of Diols: While the direct hydrolysis of the dibromomethyl group typically yields an aldehyde, under specific conditions, it might be possible to isolate the intermediate geminal diol, or to reduce the aldehyde to a primary alcohol, which upon further reaction could lead to a diol. The dihydroxylation of alkenes, a related reaction, can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) to produce 1,2-diols. youtube.com

Formation of Ethers: Reaction of the dibromomethyl group with alkoxides can lead to the formation of ethers. The Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide, is a well-established method for ether formation. masterorganicchemistry.comlibretexts.org In the case of a dibromomethyl group, a diether could potentially be formed through sequential substitution.

Formation of Amines: Nucleophilic substitution with amines can lead to the formation of substituted amines. Primary amines can react with both bromine atoms to form a disubstituted product. The reaction of 1,2-dibromoethane (B42909) with primary amines has been shown to yield N,N'-disubstituted ethylenediamines. researchgate.net

| Nucleophile | Resulting Functional Group |

|---|---|

| Water/Hydroxide | Aldehyde (via unstable gem-diol) |

| Alcohol/Alkoxide | Acetal/Diether |

| Amine | Substituted Amine/Diamine |

| Thiol/Thiolate | Thioacetal/Dithioether |

| Cyanide | Dinitrile |

Mechanistic Insights into Transformations Involving 4 Dibromomethyl 3 Fluorobenzoic Acid

Elucidation of Dibromination Reaction Mechanisms (e.g., Free Radical Pathways)

The synthesis of 4-(dibromomethyl)-3-fluorobenzoic acid from its precursor, 3-fluoro-4-methylbenzoic acid, is achieved through a free-radical halogenation process. wikipedia.org This reaction is characteristic of alkanes and alkyl-substituted aromatic compounds and typically requires an initiator, such as UV light or heat, to commence. wikipedia.org The mechanism proceeds via a free-radical chain reaction composed of three distinct stages: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the homolytic cleavage of a bromine molecule (Br₂) into two highly reactive bromine radicals (Br•). This step requires energy, usually supplied by UV irradiation. youtube.com

Propagation: This stage consists of a self-sustaining cycle of reactions. youtube.com

A bromine radical abstracts a hydrogen atom from the methyl group of 3-fluoro-4-methylbenzoic acid. This forms a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).

The newly formed benzylic radical then reacts with another molecule of Br₂, abstracting a bromine atom to yield 4-(bromomethyl)-3-fluorobenzoic acid and a new bromine radical. youtube.com

This new bromine radical continues the chain by reacting with another molecule of 4-(bromomethyl)-3-fluorobenzoic acid, abstracting the remaining benzylic hydrogen to form a second, more substituted benzylic radical.

This radical, in turn, reacts with another Br₂ molecule to form the final product, 4-(dibromomethyl)-3-fluorobenzoic acid, and regenerates another bromine radical, which continues the chain reaction.

Termination: The chain reaction concludes when two free radicals combine to form a stable, non-radical species. youtube.com This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. youtube.com

| Reaction Stage | General Reaction | Description |

| Initiation | Br₂ + UV light → 2 Br• | A bromine molecule is broken down by UV light into two bromine radicals. |

| Propagation (Step 1) | Ar-CH₃ + Br• → Ar-CH₂• + HBr | A bromine radical removes a hydrogen from the methyl group, creating a benzylic radical. |

| Propagation (Step 2) | Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• | The benzylic radical reacts with a bromine molecule to form the monobrominated product and a new bromine radical. |

| Propagation (Step 3) | Ar-CH₂Br + Br• → Ar-CHBr• + HBr | The process repeats, with a bromine radical removing the second hydrogen from the methyl group. |

| Propagation (Step 4) | Ar-CHBr• + Br₂ → Ar-CHBr₂ + Br• | The resulting radical reacts with another bromine molecule to yield the dibrominated product and another bromine radical. |

| Termination | Br• + Br• → Br₂ | Two bromine radicals combine, ending the chain reaction. |

Understanding the Conversion Mechanism of Dibromomethyl to Formyl

The transformation of the dibromomethyl group in 4-(dibromomethyl)-3-fluorobenzoic acid to a formyl (aldehyde) group, yielding 3-fluoro-4-formylbenzoic acid, is typically accomplished through hydrolysis. This reaction involves the substitution of the two bromine atoms with hydroxyl groups, followed by dehydration.

The mechanism begins with a nucleophilic attack by a water molecule on the electrophilic benzylic carbon of the dibromomethyl group. This displaces one of the bromide ions in an SN2-like step, resulting in a protonated intermediate. A water molecule then acts as a base, deprotonating this intermediate to form a bromohydrin species (an alcohol with a bromine on the same carbon).

This process is repeated for the second bromine atom. The bromohydrin is again attacked by water, leading to the displacement of the second bromide ion and the formation of a protonated geminal diol (a molecule with two hydroxyl groups on the same carbon). After deprotonation, the unstable gem-diol intermediate is formed. Gem-diols are generally unstable and readily eliminate a molecule of water to form a more stable carbonyl group. This dehydration step results in the final product, 3-fluoro-4-formylbenzoic acid. The presence of an inorganic base and subsequent heating can be used to facilitate the hydrolysis and subsequent decarboxylation if desired. google.com

Steric and Electronic Effects on Reactivity and Selectivity in Subsequent Reactions

Influence of Fluorine and Carboxylic Acid Substituents on Benzylic Reactivity

The reactivity of the benzylic position in 4-(dibromomethyl)-3-fluorobenzoic acid is significantly governed by the electronic properties of the attached fluorine and carboxylic acid groups.

Fluorine Substituent: The fluorine atom at the 3-position is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). libretexts.org This effect pulls electron density away from the benzene (B151609) ring and the benzylic carbon. libretexts.org This withdrawal of electron density tends to destabilize any positive charge that might develop at the benzylic position, making SN1-type reactions (which proceed via a carbocation intermediate) less favorable.

Carboxylic Acid Substituent: The carboxylic acid group at the 1-position is also strongly electron-withdrawing, through both an inductive effect (-I) and a resonance effect (-M). libretexts.org It deactivates the aromatic ring and, similar to the fluorine atom, withdraws electron density from the benzylic carbon. This further disfavors the formation of a benzylic carbocation.

Together, these two electron-withdrawing groups make the benzylic carbon highly electrophilic and susceptible to attack by nucleophiles. However, they destabilize the carbocation intermediate that would be formed in an SN1 reaction. For the free radical bromination described in section 4.1, these electron-withdrawing groups can help stabilize the intermediate benzylic radical.

Regioselectivity and Diastereoselectivity in Multi-Component Reactions (if applicable to compound's role)

The derivative of the title compound, 3-fluoro-4-formylbenzoic acid, is a valuable building block in organic synthesis, including multi-component reactions. uni.lunih.gov The regioselectivity and diastereoselectivity in these reactions are heavily influenced by the electronic and steric nature of its substituents.

Regioselectivity: In a multi-component reaction, the formyl group (-CHO) of 3-fluoro-4-formylbenzoic acid serves as the primary electrophilic site. The potent electron-withdrawing effects of the adjacent fluorine and the para-carboxylic acid group significantly enhance the electrophilicity of the aldehyde's carbonyl carbon. This makes it highly activated and susceptible to nucleophilic attack. Therefore, in a competitive reaction environment, nucleophiles will preferentially attack the formyl group with high regioselectivity.

Diastereoselectivity: When a new stereocenter is created during a reaction, the existing substituents can influence the stereochemical outcome. The fluorine atom, being directly ortho to the formyl group, can exert steric hindrance. This can guide the incoming nucleophile to attack the carbonyl carbon from the less hindered face, potentially leading to a preference for one diastereomer over another. While a carbon radical is sp2 hybridized and planar, allowing for attack from either side, the steric bulk of nearby groups can influence the approach of reactants, potentially leading to a mixture of stereoisomers if a new chiral center is formed. youtube.comyoutube.com The specific degree of diastereoselectivity would be highly dependent on the exact nature of the reactants and the reaction conditions.

Applications in Advanced Organic Synthesis

Intermediacy in the Synthesis of Fluorinated Aromatic Compounds

The presence of both a fluorine atom and a carboxylic acid on the benzene (B151609) ring, combined with the latent aldehyde functionality of the dibromomethyl group, makes 4-(Dibromomethyl)-3-fluorobenzoic acid a useful precursor for creating more complex fluorinated aromatic molecules.

A key application of 4-(Dibromomethyl)-3-fluorobenzoic acid is its role as a direct precursor to 3-Fluoro-4-formylbenzoic acid. The dibromomethyl group can be converted to a formyl (aldehyde) group through hydrolysis. sciforum.netorganic-chemistry.org This transformation is a common method for unmasking an aldehyde functionality, as the dibromomethyl group is stable under various reaction conditions where an aldehyde might not be. The hydrolysis is typically achieved under aqueous basic conditions or with the aid of reagents like silver nitrate (B79036).

The resulting compound, 3-Fluoro-4-formylbenzoic acid, is a bifunctional arene possessing three distinct points for chemical modification: the carboxylic acid, the aldehyde, and the carbon-fluorine bond. 4-Formylbenzoic acid itself is recognized as an important intermediate in the production of pharmaceuticals, polymers, and other specialty chemicals. scientificlabs.co.ukchemicalbook.com The introduction of a fluorine atom ortho to the aldehyde group, as in 3-Fluoro-4-formylbenzoic acid, provides a substrate with modified electronic properties and a potential site for further synthetic elaboration. The aldehyde can undergo a wide range of reactions, including reductive amination, Wittig reactions, and the formation of imines, while the carboxylic acid can be converted to esters, amides, or other derivatives. This trifunctional nature allows for the construction of diverse and complex molecular architectures built upon a fluorinated benzoic acid scaffold.

Precursor to Other Halogenated Benzoic Acid Derivatives

The dibromomethyl group is a key functional handle that can be transformed into other functionalities, thereby allowing for the synthesis of a range of substituted benzoic acids. A primary and synthetically valuable transformation of the dibromomethyl group is its hydrolysis to an aldehyde group. This reaction converts 4-(Dibromomethyl)-3-fluorobenzoic acid into 4-formyl-3-fluorobenzoic acid.

The hydrolysis of benzylic gem-dihalides to aldehydes is a well-established method in organic synthesis. Typically, this transformation can be achieved under aqueous acidic conditions or with the assistance of a reagent that facilitates the removal of the bromine atoms and subsequent oxidation to the aldehyde. This conversion is significant as the resulting 4-formyl-3-fluorobenzoic acid is a bifunctional molecule, possessing both a carboxylic acid and an aldehyde group. These two groups can be selectively reacted in subsequent synthetic steps, making it a highly useful intermediate for the preparation of more complex molecules, including other halogenated derivatives through reactions involving the aldehyde or carboxylic acid moieties.

| Precursor | Product | Transformation |

| 4-(Dibromomethyl)-3-fluorobenzoic acid | 4-formyl-3-fluorobenzoic acid | Hydrolysis |

This table illustrates the conversion of 4-(Dibromomethyl)-3-fluorobenzoic acid to 4-formyl-3-fluorobenzoic acid.

While direct conversion to other halogenated benzoic acids by substitution of the dibromomethyl hydrogens is less common, the transformation to the aldehyde opens up synthetic routes where the aldehyde can be used to introduce other functionalities, which may include further halogenation steps on other parts of the molecule if required.

Construction of Functionalized Aromatic Systems for Material Science and Other Fields

The unique electronic properties conferred by the fluorine atom and the synthetic versatility of the benzoic acid and dibromomethyl functionalities make 4-(Dibromomethyl)-3-fluorobenzoic acid and its derivatives attractive for the development of advanced materials. Fluorinated organic compounds are of particular interest in material science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics.

One of the key areas of application for fluorinated aromatic compounds is in the field of liquid crystals. google.com The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic properties, such as the clearing point, viscosity, and dielectric anisotropy. google.com While direct use of 4-(Dibromomethyl)-3-fluorobenzoic acid in liquid crystal synthesis is not extensively documented, its derivative, 4-formyl-3-fluorobenzoic acid, serves as a valuable precursor. The aldehyde functionality can be readily used in condensation reactions to form Schiff bases or other extended conjugated systems that are common cores for liquid crystalline materials. A German patent describes the use of various fluorinated benzenes in the preparation of liquid-crystal mixtures for electro-optical applications, highlighting the importance of fluorinated aromatic structures in this field. google.com

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

The electronic properties of 4-(Dibromomethyl)-3-fluorobenzoic acid are significantly influenced by its substituents: the electron-withdrawing carboxylic acid group, the electronegative fluorine atom, and the bulky, electrophilic dibromomethyl group. DFT calculations can quantify these effects.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For halogenated benzoic acids, the presence of halogens tends to lower both HOMO and LUMO energies. nih.gov Computational studies on analogous compounds, such as 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid, show a HOMO-LUMO gap of approximately 4.78 eV, indicating moderate stability. The electron-withdrawing nature of the fluorine and dibromomethyl groups in the target molecule would likely result in a significant HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution across the molecule. nih.gov In 4-(Dibromomethyl)-3-fluorobenzoic acid, negative potential (red/yellow regions) would be concentrated around the highly electronegative oxygen atoms of the carboxylic acid and the fluorine atom. These regions are susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, and the carbon of the dibromomethyl group, indicating sites for potential nucleophilic attack. nih.gov This charge distribution is critical for understanding intermolecular interactions and reaction mechanisms.

Table 1: Illustrative DFT-Derived Electronic Properties for Halogenated Benzoic Acids

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV to -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV to -2.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV to 5.5 eV | Indicates chemical stability and reactivity. nih.gov |

| Dipole Moment | 3.0 D to 4.0 D | Measures overall molecular polarity, influencing solubility and interactions. |

Note: The values in this table are illustrative, based on data for structurally related fluorinated and halogenated aromatic acids, and serve to represent the expected range for 4-(Dibromomethyl)-3-fluorobenzoic acid. nih.gov

DFT is a valuable tool for exploring potential reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. mdpi.com This allows for the determination of activation energies (Ea), which are critical for predicting reaction rates and selectivity. For 4-(Dibromomethyl)-3-fluorobenzoic acid, several reactions could be investigated:

Nucleophilic Substitution: The dibromomethyl group is a likely site for S_N1 or S_N2 reactions. DFT could model the transition states for the displacement of one or both bromine atoms by a nucleophile, helping to predict the feasibility and conditions required for such transformations.

Carboxylic Acid Reactions: Esterification or amidation reactions at the carboxyl group could be modeled to understand their energetic profiles.

Electrophilic Aromatic Substitution: While the ring is deactivated by the electron-withdrawing groups, DFT could predict the most likely site for substitution by calculating the stability of the corresponding sigma-complex intermediates.

By comparing the activation energies for different competing pathways, a predictive model for reaction selectivity can be built. For instance, in related perfluoroaromatic systems, DFT has been used to explain reaction site selectivity in nucleophilic aromatic substitution (S_NAr) reactions. mdpi.com

Table 2: Hypothetical Reaction Energetics for 4-(Dibromomethyl)-3-fluorobenzoic acid

| Reaction Pathway | Reactant(s) | Product(s) | Hypothetical Activation Energy (Ea) (kcal/mol) |

| S_N2 Substitution on -CHBr₂ | R-CHBr₂ + Nu⁻ | R-CH(Nu)Br + Br⁻ | 20 - 25 |

| Esterification | R-COOH + R'-OH | R-COOR' + H₂O | 15 - 20 |

| Nucleophilic Acyl Substitution | R-COOH + Nu⁻ | R-CONu + OH⁻ | 10 - 15 |

Note: This table presents hypothetical data to illustrate how DFT can be used to compare the energetics of different potential reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing detailed insight into conformational dynamics and non-covalent interactions. mdpi.com For 4-(Dibromomethyl)-3-fluorobenzoic acid, MD simulations can reveal:

Conformational Preferences: The simulation can explore the rotational freedom around the single bonds connecting the carboxylic acid and dibromomethyl groups to the aromatic ring. This helps identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in a solvent).

Table 3: Key Intermolecular Interactions for 4-(Dibromomethyl)-3-fluorobenzoic acid

| Interaction Type | Participating Groups | Relative Strength |

| Hydrogen Bonding | -COOH with -COOH | Strong |

| Dipole-Dipole | C-F, C=O | Moderate |

| Halogen Bonding | C-Br with electronegative atoms | Weak to Moderate |

| Dispersion Forces | Entire molecule (aromatic rings, etc.) | Pervasive but individually weak |

Quantitative Structure-Activity Relationships (QSAR) Studies on Related Fluorinated Aromatic Systems

To build a QSAR model, one would first define a set of molecular descriptors for the target compound and its analogues. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Derived from DFT, such as HOMO/LUMO energies, atomic charges, and dipole moment. nih.gov

Steric Descriptors: Related to the size and shape of the molecule, such as molecular volume or surface area.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which describes the compound's solubility in water versus lipids.

These descriptors would then be statistically correlated with an experimentally measured activity. For fluorinated compounds, QSAR models have successfully predicted properties like herbicidal activity and anesthetic potency. researchgate.netnih.govresearchgate.net Such a model could be used to predict the activity of 4-(Dibromomethyl)-3-fluorobenzoic acid or to guide the design of new analogues with improved properties.

Predictive Modeling for Reaction Selectivity and Pathway Analysis

Beyond the energetic analysis of specific pathways with DFT, broader predictive models can be developed to forecast reaction outcomes. These models often integrate data from quantum chemical calculations with machine learning algorithms. rsc.org For a multifunctional molecule like 4-(Dibromomethyl)-3-fluorobenzoic acid, such models could predict:

Site Selectivity: Given a set of reactants, the model could predict which functional group (carboxylic acid, dibromomethyl, or aromatic C-H/C-Br bonds) is most likely to react. The inductive effects of fluorine are known to influence reaction site selectivity in fluorinated aromatics. mdpi.comdigitellinc.com

Reaction Conditions: Predictive models can help identify the optimal solvent, temperature, or catalyst for a desired transformation by analyzing large datasets of known reactions.

Yield Prediction: An emerging application of machine learning in chemistry is the prediction of reaction yields, which can help prioritize synthetic routes for laboratory execution. rsc.org

These predictive tools are becoming increasingly important for accelerating chemical research and development, enabling chemists to explore a vast chemical space computationally before committing to resource-intensive experimental work. nih.gov

Future Research Perspectives in 4 Dibromomethyl 3 Fluorobenzoic Acid Chemistry

Development of More Sustainable and Greener Synthetic Methodologies

The traditional synthesis of halogenated aromatic compounds often relies on methods that are effective but may involve hazardous reagents, harsh conditions, and significant waste generation. Future research into the synthesis of 4-(dibromomethyl)-3-fluorobenzoic acid will likely prioritize the principles of green chemistry.

Key research directions could include:

Greener Bromination: Conventional benzylic bromination often utilizes N-bromosuccinimide (NBS) with a radical initiator. While effective, this method has suboptimal atom economy. Future methodologies could explore catalytic systems that generate bromine in situ from more benign sources. For instance, using a bromide-bromate couple (NaBr/NaBrO₃) in an aqueous acidic medium presents a safer and more environmentally friendly alternative to liquid bromine or NBS. rsc.orgrsc.org Another promising approach is the use of sodium bromide with hydrogen peroxide as the oxidant, which forms water as the primary byproduct. scribd.com

Catalytic Aerobic Oxidation: The oxidation of a methyl group to a carboxylic acid typically requires strong, stoichiometric oxidants like potassium permanganate (B83412) or chromic acid. A greener future would involve the development of catalytic aerobic oxidation processes. Research could focus on adapting methods used for other methylarenes, such as using reusable chromium or cobalt catalysts with molecular oxygen as the ultimate oxidant, potentially in water as the solvent. rsc.orgresearchgate.net Such processes significantly reduce waste and avoid the use of toxic heavy metals. researchgate.net

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better temperature control for highly exothermic reactions like bromination, and improved scalability. rsc.orgresearchgate.net Future work could design a telescoped flow process where a precursor like 3-fluoro-4-methylbenzoic acid is first brominated and then immediately used in a subsequent step, minimizing handling and purification of intermediates. youtube.com

| Parameter | Traditional Route (Hypothetical) | Proposed Greener Route |

|---|---|---|

| Starting Material | 3-Fluoro-4-methyltoluene | 3-Fluoro-4-methyltoluene |

| Bromination Step | N-Bromosuccinimide (2.2 eq.), AIBN, CCl₄, reflux | NaBr/NaBrO₃, Acetic Acid/Water, room temp. |

| Oxidation Step | KMnO₄, Pyridine/Water, reflux | Co(OAc)₂/NHPI catalyst, O₂ (air), water, 100°C |

| Key Green Advantages | - | Avoids hazardous solvents (CCl₄), better atom economy, uses air as oxidant, catalytic vs. stoichiometric oxidant. |

Exploration of Novel Catalytic Transformations Involving the Dibromomethyl Group

The dibromomethyl group is a versatile functional handle, often considered a synthetic equivalent of an aldehyde or a source for carbene intermediates. tandfonline.com Future research will undoubtedly focus on expanding its reactivity profile through novel catalytic methods.

Potential areas of exploration include:

Catalytic Conversion to Aldehyde: While hydrolysis can yield the corresponding aldehyde, this often requires harsh conditions. Developing mild, catalytic methods for this transformation would be highly valuable. This would unlock access to a plethora of subsequent reactions like Wittig, aldol, and reductive amination.

Cross-Coupling Reactions: The dibromomethyl group itself is not ideal for direct cross-coupling. However, research into its catalytic transformation into a more reactive species is a promising frontier. For example, a catalytic Hirao reduction could convert the gem-dibromide into a vinyl bromide, which could then participate in Suzuki, Heck, or Sonogashira couplings. acs.org Another avenue involves electrochemical methods to generate borylated intermediates from gem-dibromides, which are excellent partners in cross-coupling reactions. researchgate.net

Synthesis of Heterocycles: Gem-dibromomethylarenes are known precursors to heterocyclic systems like benzothiazoles and benzimidazoles. tandfonline.comresearchgate.net Future work could focus on developing catalytic, one-pot procedures that avoid stoichiometric bases and harsh conditions, thereby improving the efficiency and scope of these important transformations.

Organocatalysis and Photocatalysis: Modern synthetic methods could be applied to the dibromomethyl group. For example, visible-light photocatalysis could be used to generate benzylic radicals for C-C or C-N bond formation under exceptionally mild conditions.

| Transformation | Potential Catalyst System | Resulting Functional Group/Product Class | Research Goal |

|---|---|---|---|

| Monoreduction | Pd catalyst / H₂ or Silanes | Bromomethyl group | Access to monohalogenated intermediates |

| Hydrolysis | Lewis acid or Phase Transfer Catalyst | Aldehyde | Mild alternative to harsh acid/base hydrolysis |

| Borylation | Electrochemical reduction / B₂pin₂ | Borylated intermediates | Precursor for Suzuki coupling |

| Heterocycle Formation | Cu or Fe catalyst with aminothiophenols | Benzothiazoles | One-pot, milder conditions |

Diversification of Synthetic Applications in Complex Chemical Structure Assembly

The true value of a building block is demonstrated by its ability to facilitate the efficient synthesis of complex and valuable target molecules. Future research should aim to showcase the utility of 4-(dibromomethyl)-3-fluorobenzoic acid in the assembly of intricate chemical architectures for pharmaceuticals, agrochemicals, and materials science.

Key strategies for diversification include:

Orthogonal Functional Group Manipulation: A major research focus will be the development of selective, stepwise reactions that address each of the three functional groups independently. This would allow for the construction of highly complex molecules where each part of the starting material serves a distinct purpose. For instance, one could envision a sequence where the dibromomethyl group is converted to an aldehyde, the carboxylic acid is used for an amide coupling, and the fluorine atom directs a late-stage C-H activation.

Drug Discovery Scaffolds: The 2-fluoro-4-substituted benzoic acid motif is a privileged scaffold in medicinal chemistry. The dibromomethyl group offers a unique entry point to introduce further diversity. Research could target the synthesis of libraries of compounds where the dibromomethyl group is converted into a range of functionalities, allowing for the exploration of structure-activity relationships in drug discovery programs.

Synthesis of Molecular Probes and Materials: The compound could serve as a precursor for functional materials. The carboxylic acid could be used to anchor the molecule to a surface or to incorporate it into a polymer backbone. The remaining functional groups could then be modified to tune the material's electronic or physical properties.

Advanced Spectroscopic and Structural Characterization Techniques for Reaction Monitoring

To support the development of the novel synthetic methods described above, a deeper mechanistic understanding is required. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in situ spectroscopy) are critical for this purpose.

Future research in this area should involve:

In Situ Reaction Analysis: Techniques such as Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reaction progress in real-time. rsc.orgfrontiersin.org This is particularly valuable for optimizing reaction conditions, identifying transient intermediates, and ensuring the safe execution of potentially hazardous reactions involving organometallic species. youtube.comnih.gov For example, in situ Raman spectroscopy could be used to follow the conversion of the dibromomethyl group in a catalytic cycle, providing crucial kinetic data. rsc.org

Mechanism Elucidation: By identifying short-lived intermediates, in situ spectroscopy can provide direct evidence for proposed reaction mechanisms. nih.gov This is essential for rationally designing better catalysts and reaction conditions.

Integration with Flow Chemistry: The combination of continuous flow reactors with in-line spectroscopic analysis creates a powerful platform for automated reaction optimization. This high-throughput approach can rapidly screen catalysts, solvents, and temperatures, accelerating the discovery of new transformations for 4-(dibromomethyl)-3-fluorobenzoic acid. youtube.com

| Technique | Information Provided | Potential Application |

|---|---|---|

| In Situ Raman Spectroscopy | Vibrational modes, concentration of reactants/products | Monitoring catalytic conversions of the C-Br bonds; studying organometallic reactions. rsc.org |

| In Situ FTIR Spectroscopy | Changes in functional groups (e.g., C=O, C-Br) | Tracking the conversion of the dibromomethyl to an aldehyde or the carboxylic acid in coupling reactions. |

| In Situ NMR Spectroscopy | Structural information of species in solution | Identifying and characterizing transient intermediates in complex catalytic cycles. |

| Differential Electrochemical Mass Spectrometry (DEMS) | Detection of volatile products/intermediates | Studying the mechanism of electrochemical transformations of the dibromomethyl group. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(dibromomethyl)-3-fluorobenzoic acid, and how can reaction yields be improved?

- Methodological Answer : A common approach involves bromination of 3-fluorobenzoic acid derivatives. For example, 4-methyl-3-fluorobenzoic acid can undergo radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride under reflux (36 hours), yielding 4-(dibromomethyl)-3-fluorobenzoic acid after vacuum drying . Optimization may involve adjusting stoichiometric ratios (e.g., NBS excess for complete dibromination) or using alternative solvents (e.g., CCl₄ vs. DCM) to minimize side reactions.

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Use the SHELX suite (SHELXL/SHELXS) for small-molecule refinement. Key steps include:

- Data collection with high-resolution detectors to minimize noise.

- Employing the WinGX interface for structure solution and validation .

- Addressing twinning or disorder using the "TWIN" and "PART" commands in SHELXL .

Q. What spectroscopic techniques are most reliable for characterizing dibromomethyl-fluorobenzoic acid derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine-coupled splitting patterns (e.g., ³J coupling in aromatic protons) and bromine-induced deshielding. For example, methyl 4-(chlorosulfonyl)-3-fluorobenzoate exhibits distinct singlet peaks at δ 3.90 (CH₃) and δ 4.18 (SO₂Cl) in CDCl₃ .

- Microwave Spectroscopy : Resolve rotational constants for gas-phase conformational analysis, as demonstrated for mono-fluorobenzoic acids .

Advanced Research Questions

Q. How do competing degradation pathways of fluorinated benzoic acids inform the stability of 4-(dibromomethyl)-3-fluorobenzoic acid?

- Methodological Answer : Fluorinated aromatics degrade via 1,2- or 1,6-dioxygenation. For 3-fluorobenzoic acid, 1,2-dioxygenation generates toxic 3-fluorocatechol, while 1,6-dioxygenation yields less harmful intermediates . Stability studies should:

- Use bacterial strains (e.g., Pseudomonas sp. B13) to assess metabolic flux.

- Monitor fluoride release via ion-selective electrodes to quantify C-F bond cleavage.

Q. How can computational modeling predict intermolecular interactions in crystals of this compound?

- Methodological Answer : Apply supramolecular synthon theory:

- Identify hydrogen-bonding motifs (e.g., carboxylic acid dimers) using Mercury or CrystalExplorer.

- Analyze halogen bonding potential from dibromomethyl groups using DFT calculations (e.g., Gaussian09) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.